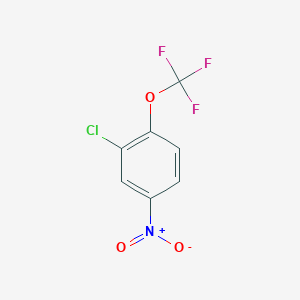

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-chloro-4-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGDBZMLVQPKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573696 | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158579-81-8 | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

CAS Numbers: 158579-81-8, 85578-47-8

Introduction

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound. Its structure, featuring a trifluoromethoxy group, a nitro group, and a chlorine atom on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. Such compounds are often explored as building blocks in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the presence of a reactive chlorine atom, suggests its utility in nucleophilic aromatic substitution reactions, a cornerstone of many synthetic pathways in drug discovery.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of therapeutic interest. For instance, related chlorinated and nitrated aromatic compounds serve as precursors to a wide array of biologically active molecules. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that some discrepancies exist in the reported values across different suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 158579-81-8, 85578-47-8 | Multiple chemical suppliers |

| Molecular Formula | C₇H₃ClF₃NO₃ | Multiple chemical suppliers |

| Molecular Weight | 241.55 g/mol | Multiple chemical suppliers |

| Appearance | White to yellow powder or crystals | BLD Pharmatech |

| Melting Point | 55-57 °C | ChemBK |

| Boiling Point | 241 °C | ChemBK |

| Density | 1.572 g/cm³ | ChemBK |

| Flash Point | 100 °C | ChemBK |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | BLD Pharmatech, ChemShuttle |

Experimental Protocols: Synthesis

Representative Synthetic Protocol:

The synthesis of this compound could potentially be achieved through the reaction of 2-chloro-4-nitrophenol with a trifluoromethylating agent or by the reaction of a suitable trifluoromethoxylated benzene derivative. A more direct, albeit generalized, method suggested by some sources involves the reaction of 2-chloro-4-nitrobenzotrifluoride with trifluoromethanol.

A more detailed, analogous procedure for a related compound, 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene, is described as follows and can serve as a methodological reference:

Synthesis of 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene:

-

Reactants:

-

2-fluoronitrobenzene (0.200 mol)

-

2-chloro-4-trifluoromethylphenol (0.200 mol)

-

Potassium carbonate (K₂CO₃) (0.220 mol)

-

Dimethyl sulfoxide (DMSO) (150 ml)

-

-

Procedure:

-

A mixture of 2-fluoronitrobenzene, 2-chloro-4-trifluoromethylphenol, and potassium carbonate in DMSO is heated at 100 °C for six hours.

-

The reaction mixture is then cooled and poured over ice.

-

The aqueous mixture is extracted with ether.

-

The organic phase is washed with water and saturated aqueous NaCl and subsequently dried with MgSO₄.

-

The solvent is removed by evaporation under reduced pressure to yield the product.

-

This protocol illustrates a typical nucleophilic aromatic substitution reaction that could be adapted for the synthesis of the target compound, likely by substituting the appropriate starting materials.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitroaromatic compound, based on the representative protocol described above.

Applications in Drug Discovery and Development

While direct biological data for this compound is scarce, its potential as a scaffold or intermediate in drug discovery can be inferred from the properties of its constituent functional groups.

-

Chlorinated Aromatic Compounds: The chlorine atom can modulate the electronic properties of the benzene ring and influence the binding affinity of a molecule to its biological target. It can also block metabolic pathways, thereby increasing the half-life of a drug.

-

Nitroaromatic Compounds: The nitro group is a strong electron-withdrawing group and a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. Nitroaromatic compounds themselves can exhibit biological activity; for example, they are found in some antimicrobial and anticancer agents.

-

Trifluoromethoxy Group: The -OCF₃ group is a lipophilic electron-withdrawing group that is often used as a bioisostere for other groups to improve a compound's metabolic stability, membrane permeability, and binding affinity. Its introduction into a drug candidate can significantly enhance its pharmacokinetic profile.

Given these characteristics, this compound is a promising starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The combination of a reactive chlorine atom for substitution, a modifiable nitro group, and the beneficial properties of the trifluoromethoxy group makes it a versatile building block for medicinal chemists. For example, a related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is known as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, suggesting that the core structure of the title compound could be relevant in the design of kinase inhibitors or other targeted therapies.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for application in drug discovery and development. Its physicochemical properties, driven by the unique combination of its functional groups, make it an attractive building block for the synthesis of novel bioactive molecules. While specific experimental protocols and biological activity data for this compound are not extensively reported, its structural relationship to known pharmaceutical intermediates suggests that it warrants further investigation by researchers in the field. The provided representative synthesis workflow offers a starting point for its preparation and subsequent exploration in medicinal chemistry programs.

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of interest in synthetic organic chemistry. Its trifluoromethoxy group imparts unique electronic properties and can influence the lipophilicity and metabolic stability of molecules, making it a potentially valuable building block in the design of novel bioactive compounds. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and visual representations of its role as a chemical intermediate and workflows for property characterization.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the data are predicted values from computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₃ | |

| Molecular Weight | 241.55 g/mol | |

| Melting Point | 55-57 °C | Experimental |

| Boiling Point | 255.0 ± 35.0 °C | Predicted |

| Density | 1.572 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available in the searched literature. A general protocol for its determination is provided below. | - |

| CAS Number | 85578-47-8, 158579-81-8 |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of aromatic compounds like this compound are outlined below. These are generalized procedures and may require optimization for this specific substance.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid organic compound can be determined using a small-scale capillary method.[2][3]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound (melted if solid at room temperature)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath.

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Recording: The liquid in the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Density Determination (Pycnometer Method)

The density of a solid compound can be determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a flask with a precise volume)

-

Analytical balance

-

A liquid in which the compound is insoluble (e.g., a saturated solution of the compound in a suitable solvent)

-

Sample of this compound

Procedure:

-

The mass of the clean, dry pycnometer is determined (m₁).

-

The pycnometer is filled with the insoluble liquid, and its mass is determined (m₂).

-

A known mass of the solid sample is weighed (m_sample).

-

The solid sample is placed in the empty pycnometer, and the mass is recorded (m₁ + m_sample).

-

The pycnometer containing the sample is then filled with the insoluble liquid, and the total mass is determined (m₃).

-

The density (ρ) is calculated using the formula: ρ = (m_sample * ρ_liquid) / (m_sample + m₂ - m₃) where ρ_liquid is the density of the insoluble liquid.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent (e.g., water, ethanol, DMSO).[5]

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or agitator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Solvent of interest

-

Sample of this compound

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted sample is then determined using a suitable analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its primary role appears to be that of a chemical intermediate used in the synthesis of more complex, potentially bioactive molecules.[6] Aromatic nitro compounds, in general, are a class of molecules that can exhibit a wide range of biological activities and are utilized in the synthesis of various drugs.[7]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound.

Caption: A generalized workflow for determining physicochemical properties.

Role as a Chemical Intermediate

This diagram illustrates the role of this compound as a starting material in a chemical synthesis.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a key intermediate in various fields of chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₃. It presents as a colorless to light yellow solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |

| Molar Mass | 241.55 g/mol | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 241 °C | [1] |

| Density | 1.572 g/cm³ | [1] |

| Flash Point | 100 °C | [1] |

| CAS Number | 158579-81-8 |

Synthesis

A common method for the synthesis of this compound involves a substitution reaction.[1] The general scheme for this synthesis is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not currently available in published literature or public spectral databases. Researchers synthesizing this compound would need to perform these analyses for structural verification and purity assessment.

Reactivity and Applications

This compound is primarily utilized as a chemical intermediate in scientific research.[1] Its practical applications are limited due to its reported instability and potential explosive nature.[1]

The presence of a nitro group, a chloro group, and a trifluoromethoxy group on the benzene ring makes it a versatile building block. The nitro group can be reduced to an amine, which is a common functional group transformation in the synthesis of pharmaceuticals and other bioactive molecules. The chloro group can participate in various cross-coupling reactions or nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.

Its use has been noted as an intermediate in the preparation of high-energy materials, explosives, and pyrotechnics, although specific details of these applications are not widely disclosed due to their sensitive nature.[1]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Summary:

-

Explosive and Thermally Unstable: The compound is reported to be highly explosive and prone to severe thermal decomposition.[1] It should be kept away from open flames, heat sources, and potential sources of ignition.[1]

-

Irritant: It is irritating to the skin, eyes, and respiratory tract.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, goggles, and a gas mask, should be worn during handling.[1]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Reactivity

The following diagram illustrates the potential reactive sites and logical transformations of this compound in organic synthesis.

Caption: Potential reaction pathways for this compound.

References

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene molecular weight

An In-depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key molecular data, discusses potential synthetic pathways, and outlines important safety information.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 241.55 g/mol | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1][3] |

| CAS Number | 85578-47-8, 158579-81-8 | [1][2] |

| Purity | ≥97% | [3] |

Experimental Protocols: A Conceptual Synthetic Pathway

A potential synthetic workflow could start with a commercially available substituted benzene and proceed through nitration, chlorination, and the introduction of the trifluoromethoxy group. The order of these steps is critical to ensure the correct regiochemistry of the final product due to the directing effects of the existing substituents on the aromatic ring.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling Information

Safety data sheets indicate that related chemical structures, such as 2-chloro-1-nitro-4-(trifluoromethyl)benzene, present several hazards. While a specific SDS for the trifluoromethoxy variant was not fully detailed in the search results, precautions for similar compounds should be observed.

Hazard Statements for a structurally related compound, 2-chloro-1-nitro-4-(trifluoromethyl)benzene:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.[5]

References

- 1. 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene CAS#: 85578-47-8 [chemicalbook.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. chemical-label.com [chemical-label.com]

- 5. 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene - Safety Data Sheet [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data for a closely related isomer and outlines the standard experimental protocols for determining melting and boiling points.

Physicochemical Data

Data Summary for Isomer: 2-chloro-1-nitro-4-(trifluoromethoxy)benzene

| Property | Value | Source |

| Predicted Boiling Point | 255.0 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.572 ± 0.06 g/cm³ | ChemicalBook |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Capillary Method Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Check: A sharp melting point close to the literature value indicates a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key physical property for identification and purity assessment.

Micro Boiling Point (Capillary) Method Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed (sealed end up) inside the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath (like the Thiele tube setup for melting points) or an aluminum block. The thermometer bulb and the sample should be at the same level.

-

Heating: The apparatus is heated gently. As the liquid heats, air trapped in the inverted capillary tube will bubble out.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped.

-

Recording the Boiling Point: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Navigating the Solubility Landscape of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: A Technical Guide

For Immediate Release

This technical guide addresses the solubility characteristics of the chemical intermediate, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Directed at researchers, scientists, and professionals in drug development, this document outlines the current state of knowledge regarding its solubility in organic solvents and provides standardized protocols for its experimental determination.

Executive Summary

An exhaustive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While physicochemical properties are available, specific measurements of its dissolution behavior have not been publicly documented. This guide, therefore, serves a dual purpose: to transparently report this data gap and to equip researchers with the necessary methodologies to generate this critical information in-house. The following sections detail the known properties of the compound and present established experimental workflows for solubility determination.

Physicochemical Properties

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. Key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 241.55 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to light yellow solid | --INVALID-LINK--[2] |

| Melting Point | 55-57 °C | --INVALID-LINK--[2] |

Note: This information is based on publicly available data and may vary depending on the purity of the sample.

Experimental Protocols for Solubility Determination

In the absence of published data, the following established methods can be employed to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable and straightforward approach to determine equilibrium solubility.[3][4] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved portion by mass.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration of the solute in the solution at different time points until it remains constant.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully separate the supernatant (the clear liquid containing the dissolved solute) from the solid residue. This can be achieved by filtration or centrifugation.

-

-

Quantification:

-

Accurately measure a known volume of the supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated as the mass of the dissolved solute per volume or mass of the solvent and is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Spectroscopic Method

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and often high-throughput method for determining solubility.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.

-

-

Analysis:

-

Dilute an aliquot of the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing the detailed gravimetric or spectroscopic methods, researchers can generate reliable and crucial data to support their work in drug discovery and chemical process development. The provided workflow diagram offers a clear and logical path for these experimental endeavors. It is anticipated that the generation and dissemination of such data will be of significant value to the scientific community.

References

In-Depth Technical Guide: 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the official SDS before handling this chemical.

Introduction

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound. Due to its chemical structure, it is primarily of interest in specialized areas of chemical synthesis. Available information suggests its use as an intermediate in the synthesis of high-energy materials.[1] This guide provides a summary of the available safety, handling, and physicochemical properties of this compound.

Note on Data Availability: Detailed toxicological data and official GHS hazard classifications for this compound (CAS No. 85578-47-8) are limited in publicly accessible databases. The information provided herein is based on available Safety Data Sheets and chemical supplier information. In the absence of specific data, cautious handling practices analogous to similar nitroaromatic compounds are recommended.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 85578-47-8 | ChemicalBook[2], BLDpharm[1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | ChemicalBook[2] |

| Molecular Weight | 241.55 g/mol | ChemicalBook[2] |

| Appearance | Colorless to light yellow solid | ChemBK[1] |

| Melting Point | 55-57 °C | ChemBK[1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |

Safety and Hazard Information

While a specific GHS classification was not available, one source indicates that this compound is an unstable compound with high explosive potential and is prone to severe thermal decomposition.[1] It is also reported to be irritating to the skin, eyes, and respiratory tract.[1]

First Aid Measures

In case of exposure, the following first aid procedures should be followed.[3]

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials and foodstuff containers.[4]

-

Recommended storage is at 2-8°C.[1]

Accidental Release and Firefighting Measures

Accidental Release Measures

-

Avoid dust formation.[3]

-

Avoid breathing vapors, mist, or gas.[3]

-

Use personal protective equipment.[3]

-

Evacuate personnel to a safe area.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[4]

-

Use spark-proof tools and explosion-proof equipment during cleanup.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: No specific data is available regarding hazardous decomposition products.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the literature.

Synthesis

A common method for the synthesis of 3-chloro-4-(trifluoromethoxy)nitrobenzene involves a substitution reaction. This is achieved by reacting 2-chloro-4-nitrobenzotrifluoride with trifluoromethanol to yield the final product.[1]

Note: This is a conceptual representation. A detailed, validated experimental protocol with specific reaction conditions, stoichiometry, and purification methods is not publicly available.

Visualizations

Safe Handling Workflow

Caption: General workflow for safely handling this compound.

Conceptual Synthesis Pathway

Caption: Conceptual synthesis of this compound.

References

hazards and toxicity of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

An In-depth Technical Guide on the Hazards and Toxicity of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Not readily available |

| CAS Number | 85578-47-8 |

| Molecular Formula | C7H3ClF3NO3 |

| Molecular Weight | 241.55 g/mol |

| Chemical Structure | (Structure not available for direct display) |

Hazard Identification and Classification

While specific GHS classifications for this compound are not established, data from analogous compounds suggest the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Eye Irritation: Likely to cause serious eye irritation.[1][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

-

Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.

Toxicological Data Summary (from Surrogates)

The following table summarizes quantitative toxicological data from structurally related compounds, which can serve as a preliminary indicator of the potential toxicity of this compound.

| Compound | Test Type | Route | Species | Value | Reference |

| 1-Chloro-4-nitrobenzene | LD50 | Oral | Rat | 294-600 mg/kg bw | [5] |

| 1-Chloro-4-nitrobenzene | LD50 | Dermal | Rat | 1000-2000 mg/kg bw | [5] |

| 1-Chloro-4-nitrobenzene | LD50 | Dermal | Rabbit | 2510-3550 mg/kg bw | [5] |

| 1-Chloro-4-nitrobenzene | EC50 (48h) | Aquatic | Daphnia magna | 2.7 mg/L | |

| 1-Chloro-4-nitrobenzene | EC50 (96h) | Aquatic | Chlorella pyrenoidosa | 4.9 mg/L | |

| 4-Chloronitrobenzene | LOAEC (13 wk) | Inhalation | Rat | 9.81 mg/m³ | [5] |

| 2-Chloronitrobenzene | NOAEL (13 wk) | Inhalation | Mouse | 4.5 ppm | [6] |

Abbreviations: LD50 (Lethal Dose, 50%), EC50 (Effective Concentration, 50%), LOAEC (Lowest Observed Adverse Effect Concentration), NOAEL (No Observed Adverse Effect Level), bw (body weight).

Potential Mechanisms of Toxicity & Signaling Pathways

Detailed mechanistic studies or identified signaling pathways for this compound are not available. However, for related chloronitrobenzenes, a primary mechanism of toxicity is the induction of methemoglobinemia .[6] This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, collapse.[5] The nitro group on the benzene ring is a key structural feature associated with this toxicological endpoint.

The following diagram illustrates a generalized workflow for assessing chemical toxicity, which would be applicable to this compound.

Experimental Protocols (Generalized)

Given the absence of specific studies for this compound, this section outlines generalized experimental protocols based on OECD guidelines for assessing the toxicological endpoints identified for surrogate chemicals.

Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered by gavage in a single dose.

-

A stepwise procedure is used with a group of three animals per step. The outcome of the first group determines the dosing for the subsequent group.

-

Dosing is typically started at a level expected to produce some mortality.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 is calculated based on the mortality data.

Skin Irritation/Corrosion (OECD TG 404)

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is left in place for a specified period (e.g., 4 hours).

-

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

The logical relationship for hazard identification and risk characterization is depicted in the diagram below.

Conclusion and Recommendations

There is a significant data gap regarding the specific toxicity of this compound. Based on the analysis of structurally similar compounds, it is prudent to handle this chemical with caution, assuming it may be harmful through oral, dermal, and inhalation routes, and may act as a skin, eye, and respiratory irritant. The potential to induce methemoglobinemia should be a key consideration in any handling or exposure scenario.

For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological profile be established through empirical testing following standardized guidelines, such as those from the OECD. This should include, at a minimum, assessments of acute toxicity, skin and eye irritation, and mutagenicity.

References

- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this compound, this document presents predicted data derived from computational models and analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.45 | d | ~2.5 | H-3 |

| ~8.25 | dd | ~9.0, 2.5 | H-5 |

| ~7.50 | d | ~9.0 | H-6 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-1 (C-OCF₃) |

| ~122.0 (q, J ≈ 260 Hz) | -OCF₃ |

| ~145.0 | C-4 (C-NO₂) |

| ~128.0 | C-5 |

| ~126.0 | C-3 |

| ~120.0 | C-6 |

| ~118.0 | C-2 (C-Cl) |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58.0 | s | -OCF₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, 1350 | Strong | Asymmetric and Symmetric NO₂ stretch |

| ~1250-1150 | Strong | C-F stretch (in -OCF₃) |

| ~1050 | Strong | Ar-O stretch |

| ~850 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 195/197 | Medium | [M - NO₂]⁺ |

| 172 | Medium | [M - OCF₃]⁺ |

| 146 | Medium | [M - NO₂ - Cl]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean vial.[1] Ensure the sample is fully dissolved. To remove any particulate matter, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. The final sample volume should be around 0.6-0.7 mL.[2]

-

Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. For quantitative results, ensure a sufficient relaxation delay between pulses.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard to obtain singlets for all carbon atoms. Due to the lower natural abundance and sensitivity of ¹³C, a higher sample concentration and a greater number of scans are required compared to ¹H NMR.

-

¹⁹F NMR Acquisition : A one-pulse experiment, similar to ¹H NMR, is used. No special setup is usually required if the spectrometer is equipped with a multinuclear probe.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard for ¹⁹F NMR.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of this solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Instrumentation : An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition : Place the salt plate in the sample holder of the spectrometer. Acquire a background spectrum of the clean, empty salt plate first. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile and thermally stable compound, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[5]

-

Ionization (Electron Ionization - EI) : In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[7]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[7]

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical structure elucidation.

Caption: Overall workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic analysis.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene from 2-chloro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. Due to the chemical stability of the trifluoromethyl group, a direct conversion from 2-chloro-4-nitrobenzotrifluoride is not readily feasible. Therefore, a two-step synthetic pathway is proposed, commencing with the synthesis of the key intermediate, 2-chloro-4-nitrophenol, followed by its O-trifluoromethylation to yield the final product. This method offers a practical and accessible route for obtaining this compound, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. The synthetic route detailed herein involves the initial preparation of 2-chloro-4-nitrophenol, which is then subjected to an O-trifluoromethylation reaction. This two-step approach is more synthetically viable than a direct conversion from 2-chloro-4-nitrobenzotrifluoride.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step reaction sequence as illustrated in the workflow diagram below.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitrophenol from 4-Nitrophenol

Materials:

-

4-Nitrophenol

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Stirring apparatus

-

Reaction flask with reflux condenser

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve 4-nitrophenol in an appropriate anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The molar ratio of 4-nitrophenol to chlorinating agent should be approximately 1:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-4-nitrophenol.

Quantitative Data Summary (Literature Values for similar reactions):

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenol | |

| Chlorinating Agent | SO₂Cl₂ or Cl₂ | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Typical Yield | 80-95% |

Step 2: O-Trifluoromethylation of 2-Chloro-4-nitrophenol

Materials:

-

2-Chloro-4-nitrophenol

-

Trifluoromethyl source (e.g., TMSCF₃ - Ruppert-Prakash reagent)

-

Oxidant (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))

-

Silver catalyst (e.g., AgOCF₃, AgF)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Stirring apparatus

-

Reaction flask

Procedure:

Note: This is a general protocol adapted from literature on the O-trifluoromethylation of phenols. Optimization for this specific substrate may be required.

-

Under an inert atmosphere, add 2-chloro-4-nitrophenol, the silver catalyst, and the anhydrous solvent to a dry reaction flask.

-

To the stirred suspension, add the trifluoromethyl source (e.g., TMSCF₃).

-

Slowly add the oxidant (e.g., Selectfluor®) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary (General literature values for O-Trifluoromethylation of phenols):

| Parameter | Reagents/Conditions | Reference |

| Starting Material | Substituted Phenols | |

| Trifluoromethyl Source | TMSCF₃ | |

| Oxidant | Selectfluor®, NFSI | |

| Catalyst | Silver salts | |

| Solvent | Acetonitrile, Dichloromethane | |

| Reaction Temperature | Room Temperature to 60 °C | |

| Typical Yield | 40-80% (substrate dependent) |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Chlorinating agents like sulfuryl chloride and chlorine gas are corrosive and toxic; handle with extreme care.

-

Trifluoromethylating reagents can be toxic and should be handled under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthetic route provides a practical and accessible method for the preparation of this compound for research and development purposes. While the direct conversion from 2-chloro-4-nitrobenzotrifluoride is challenging, this alternative pathway utilizing the more feasible O-trifluoromethylation of a phenolic precursor offers a reliable solution. The provided protocols and data tables serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries. Further optimization of the O-trifluoromethylation step for this specific substrate may be beneficial to maximize yields.

Application Notes: A Detailed Protocol for the Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene, a valuable intermediate in medicinal chemistry and material science. The described methodology is based on a two-step process involving the chlorination of 4-(trifluoromethoxy)phenol followed by regioselective nitration. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of organic synthesis.

Introduction

This compound is a substituted aromatic compound containing a trifluoromethoxy group, a moiety of increasing importance in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The presence of chloro and nitro substituents provides versatile handles for further chemical modifications, making it a key building block for the synthesis of more complex molecules. This protocol outlines a reliable method for its preparation from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-(trifluoromethoxy)phenol |

| Intermediate | 2-Chloro-4-(trifluoromethoxy)phenol |

| Final Product | This compound |

| Molecular Formula | C₇H₃ClF₃NO₃ |

| Molecular Weight | 241.55 g/mol [1] |

| Typical Yield (Overall) | 60-70% |

| Appearance | Pale yellow solid |

| Melting Point | 55-57 °C[2] |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.35 (d, J=2.8 Hz, 1H), 8.15 (dd, J=9.2, 2.8 Hz, 1H), 7.45 (d, J=9.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 148.5, 142.0, 128.0, 126.5, 122.0 (q, J=258.5 Hz), 121.0, 119.5 |

| Mass Spec (EI) | m/z 241 (M⁺) |

Experimental Protocols

Materials and Methods

-

4-(trifluoromethoxy)phenol (98%)

-

N-Chlorosuccinimide (NCS) (98%)

-

Acetonitrile (anhydrous)

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Safety Precautions: This procedure involves the use of corrosive and oxidizing acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)phenol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol).

-

Reagent Addition: Dissolve the starting material in 100 mL of anhydrous acetonitrile. Add N-Chlorosuccinimide (NCS) (7.5 g, 56.1 mmol) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: Once the reaction is complete, quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Chloro-4-(trifluoromethoxy)phenol can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a magnetic stir bar, add the crude 2-Chloro-4-(trifluoromethoxy)phenol (11.9 g, 56.1 mmol) and dissolve it in 50 mL of concentrated sulfuric acid at 0 °C (ice bath).

-

Nitration: Prepare the nitrating mixture by slowly adding 70% nitric acid (4.2 mL, 61.7 mmol) to 10 mL of concentrated sulfuric acid at 0 °C in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure this compound as a pale yellow solid.

Visualizations

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution Reaction of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a pivotal reaction in synthetic organic chemistry, providing a versatile pathway to a diverse array of functionalized aromatic compounds. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a highly desirable substituent in the design of novel pharmaceuticals and agrochemicals. The presence of a nitro group (-NO2) in the para position and a trifluoromethoxy group in the ortho position to the chlorine leaving group strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloro group by a wide range of nucleophiles, particularly primary and secondary amines, to yield substituted aniline derivatives. These products serve as crucial building blocks in the synthesis of bioactive molecules.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom attached to the chlorine atom. This rate-determining step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is effectively stabilized by the strong electron-withdrawing nitro and trifluoromethoxy groups. In the subsequent, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Applications in Drug Discovery and Development

The N-substituted 4-nitro-2-(trifluoromethoxy)aniline derivatives synthesized through this reaction are valuable intermediates in the development of new therapeutic agents. The unique combination of the nitro, trifluoromethoxy, and amino functionalities provides a scaffold that can be further modified to interact with various biological targets. For instance, these aniline derivatives are precursors for the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds with potential applications in oncology and infectious diseases. The trifluoromethoxy group, in particular, can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution of this compound with representative primary and secondary amines.

Protocol 1: General Procedure for the Reaction with Primary Amines

This protocol describes a general method for the synthesis of N-alkyl/aryl-4-nitro-2-(trifluoromethoxy)anilines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, n-butylamine)

-

Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or ethanol (EtOH))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the primary amine (1.1-1.5 eq.) to the solution.

-

Add the base (1.5-2.0 eq.) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-nitro-2-(trifluoromethoxy)aniline.

Protocol 2: General Procedure for the Reaction with Secondary Amines

This protocol outlines a general method for the synthesis of N,N-disubstituted-4-nitro-2-(trifluoromethoxy)anilines.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine, pyrrolidine)

-

Base (e.g., potassium carbonate (K2CO3) or triethylamine (Et3N))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the selected anhydrous solvent.

-

Add the secondary amine (1.2-2.0 eq.) to the solution.

-

Add the base (1.5-2.5 eq.) to the reaction mixture.

-

Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated duration. Monitor the reaction's progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by flash column chromatography or recrystallization to yield the pure N,N-disubstituted-4-nitro-2-(trifluoromethoxy)aniline.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various primary and secondary amines.

Table 1: Reaction of this compound with Primary Amines

| Nucleophile (Primary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K2CO3 | DMF | 100 | 6 | 85-95 |

| 4-Methoxyaniline | Et3N | MeCN | 80 | 8 | 88-96 |

| Benzylamine | DIPEA | DMSO | 90 | 5 | 90-98 |

| n-Butylamine | K2CO3 | EtOH | 78 (reflux) | 12 | 82-92 |

| Cyclohexylamine | Et3N | DMF | 100 | 10 | 85-94 |

Table 2: Reaction of this compound with Secondary Amines

| Nucleophile (Secondary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K2CO3 | DMF | 80 | 4 | >95 |

| Morpholine | Et3N | DMSO | 90 | 6 | >95 |

| Pyrrolidine | K2CO3 | MeCN | 70 | 5 | >95 |

| N-Methylaniline | DIPEA | DMF | 110 | 12 | 75-85 |

| Dibenzylamine | K2CO3 | DMSO | 120 | 24 | 70-80 |

Mandatory Visualization

Caption: Experimental workflow for the SNAr reaction.

Application Notes and Protocols for the Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Introduction

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates. This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of this compound via electrophilic aromatic substitution.

Reaction Mechanism

The synthesis of this compound is achieved through the nitration of 1-chloro-3-(trifluoromethoxy)benzene. This reaction is a classic example of electrophilic aromatic substitution. The reaction proceeds in three main steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a powerful electrophile.[1][2][3]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-(trifluoromethoxy)benzene attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4]

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.[5]

The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the benzene ring. The trifluoromethoxy (-OCF₃) group is an ortho, para-director, while the chloro (-Cl) group is also an ortho, para-director.[6] Both groups direct the incoming nitro group to the position para to the chloro group and ortho to the trifluoromethoxy group, resulting in the desired product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the nitration of 1-chloro-3-(trifluoromethoxy)benzene.

Materials and Reagents:

-

1-chloro-3-(trifluoromethoxy)benzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-(trifluoromethoxy)benzene. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 1-chloro-3-(trifluoromethoxy)benzene via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

The reaction is exothermic; maintain strict temperature control during the addition of the nitrating mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant 1 | 1-chloro-3-(trifluoromethoxy)benzene |

| Molecular Weight ( g/mol ) | 210.58 |

| Reactant 2 | Nitrating Mixture (HNO₃/H₂SO₄) |

| Product | This compound |

| Molecular Weight ( g/mol ) | 255.58 |

| Theoretical Yield | Dependent on starting material amount |

| Expected Experimental Yield (%) | 80-90% |

| Purity (by HPLC/GC) | >98% |

| Appearance | Pale yellow solid |

Note: The expected experimental yield is an estimate based on similar nitration reactions and may vary depending on the specific reaction conditions and purification methods.

References

- 1. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved: On nitration, the major product that chlorobenzene gives is:1 -chloro-3 -nitrobenz [Chemistry] [gauthmath.com]

Application Notes and Protocols for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals